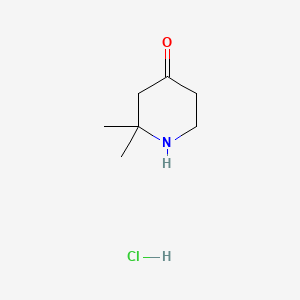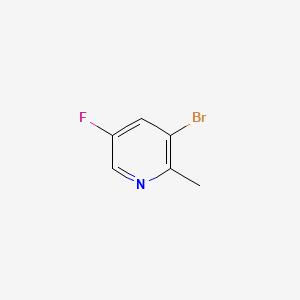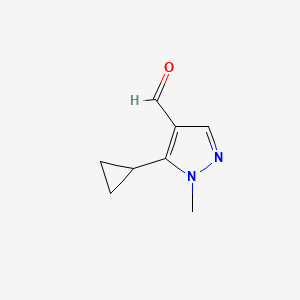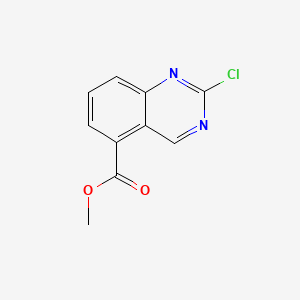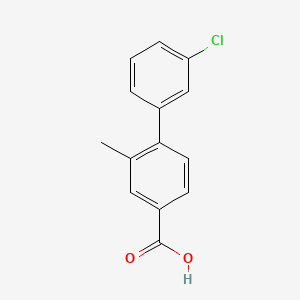
5,7-Dichloro-2-Iodo-1-(phenylsulfonyl)-6-azaindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Dichloro-2-Iodo-1-(phenylsulfonyl)-6-azaindole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and biological research. This compound is a heterocyclic aromatic compound that contains chlorine, iodine, and sulfone functional groups.
Mécanisme D'action
The mechanism of action of 5,7-Dichloro-2-Iodo-1-(phenylsulfonyl)-6-azaindole is not fully understood, but it has been suggested that it targets specific signaling pathways involved in cancer cell growth and survival. It has been shown to inhibit the activity of certain enzymes and proteins that are essential for cancer cell proliferation, leading to cell death.
Biochemical and Physiological Effects
5,7-Dichloro-2-Iodo-1-(phenylsulfonyl)-6-azaindole has been shown to have several biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce inflammation. These effects make it a promising candidate for the treatment of various diseases, including cancer and inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5,7-Dichloro-2-Iodo-1-(phenylsulfonyl)-6-azaindole in lab experiments is its potent activity against cancer cells. This compound has been shown to exhibit high selectivity towards cancer cells, making it a promising candidate for the development of new cancer treatments. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental setups.
Orientations Futures
There are several future directions for the research and development of 5,7-Dichloro-2-Iodo-1-(phenylsulfonyl)-6-azaindole. One of the most promising directions is the development of new drugs based on this compound for the treatment of various diseases, including cancer and inflammatory disorders. Another direction is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields such as biological research and materials science.
Conclusion
In conclusion, 5,7-Dichloro-2-Iodo-1-(phenylsulfonyl)-6-azaindole is a promising compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and biological research. The synthesis method has been reported to produce high yields of the compound, and it has been shown to exhibit potent activity against various cancer cell lines. Further research is needed to fully understand the mechanism of action and potential applications of this compound in different fields.
Méthodes De Synthèse
The synthesis of 5,7-Dichloro-2-Iodo-1-(phenylsulfonyl)-6-azaindole involves several steps, including the preparation of 2-amino-5,7-dichloro-6-iodo-benzene sulfonamide, which is then reacted with acetic anhydride in the presence of a catalyst to form the final product. This method has been reported in various scientific journals, and it has been shown to produce high yields of the compound.
Applications De Recherche Scientifique
5,7-Dichloro-2-Iodo-1-(phenylsulfonyl)-6-azaindole has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been reported to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs.
Propriétés
IUPAC Name |
1-(benzenesulfonyl)-5,7-dichloro-2-iodopyrrolo[2,3-c]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2IN2O2S/c14-10-6-8-7-11(16)18(12(8)13(15)17-10)21(19,20)9-4-2-1-3-5-9/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNZNTJSOVLZDCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=CC(=NC(=C32)Cl)Cl)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2IN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dichloro-2-Iodo-1-(phenylsulfonyl)-6-azaindole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5H-Naphtho[1,8-bc]thiophene](/img/structure/B577419.png)

